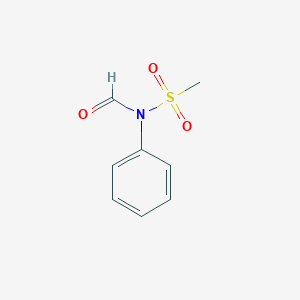

N-(Methanesulfonyl)-N-phenylformamide

説明

N-(Methanesulfonyl)-N-phenylformamide (hypothetical structure) is a formamide derivative featuring a phenyl group and a methanesulfonyl group attached to the nitrogen atom. The formamide group (N–CHO) is flanked by electron-withdrawing (methanesulfonyl) and aromatic (phenyl) substituents, which influence its electronic and steric properties. Such compounds are typically intermediates in organic synthesis, particularly in the formation of amines, heterocycles, or functionalized aromatic systems .

特性

CAS番号 |

68984-89-4 |

|---|---|

分子式 |

C8H9NO3S |

分子量 |

199.23 g/mol |

IUPAC名 |

N-methylsulfonyl-N-phenylformamide |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 |

InChIキー |

SZQMYECQSIEIGO-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)N(C=O)C1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

N-formylation is the introduction of a formyl group (-CHO) onto an amine nitrogen. For N-(Methanesulfonyl)-N-phenylformamide, the challenge lies in selectively formylating an amine nitrogen already substituted with a methanesulfonyl group and a phenyl group, often requiring mild and chemoselective conditions to avoid side reactions or over-formylation.

Microwave-Assisted, Metal-Free Chemoselective N-Formylation Using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide

An alternative approach employs a novel formylating agent, 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide, under microwave irradiation to achieve rapid and chemoselective N-formylation of aromatic amines.

- Reaction conditions: Microwave irradiation at 70 °C for 20 minutes.

- Advantages: Metal-free, mild, rapid, and highly chemoselective.

- Yields: Good to excellent (53–96%) across diverse amines, including sterically hindered and less reactive aromatic amines.

- Scalability: The method is amenable to gram-scale synthesis.

- Additional applications: Enables in situ synthesis of benzimidazole and isocyanide derivatives from the N-formylated intermediates.

This method's mildness and efficiency make it a strong candidate for synthesizing this compound, especially when sensitive functional groups are present.

Catalyst- and Solvent-Free N-Formylation Using Formic Acid or Ethyl Formate

A straightforward and cost-effective approach involves direct N-formylation under solvent- and catalyst-free conditions using formic acid or ethyl formate as the formylating agent at moderate temperature (~60 °C).

- Reaction conditions: Heating amines neat with formic acid or ethyl formate.

- Time: Ranges from minutes to a few hours depending on substrate.

- Yields: Moderate to excellent yields (up to 97%) for aromatic amines.

- Substrate scope: Includes a variety of substituted anilines, with halogen, nitro, hydroxyl, and other functional groups tolerated.

- Advantages: Simple, scalable, and environmentally friendly without the need for catalysts or solvents.

This method could be adapted to N-(Methanesulfonyl)-N-phenylamine substrates to yield the target formamide efficiently.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Sodium Borohydride + CO2 in DMF | NaBH4, CO2, DMF | 90–100 °C, 24 h | Fair to Good (50–85) | Catalyst-free, sustainable | Transamidation contributes; good functional group tolerance |

| Microwave-Assisted with 2-Formyl-1,3-dimethylimidazolium iodide | 2-Formyl-1,3-dimethylimidazolium iodide, microwave | 70 °C, 20 min | 53–96 | Rapid, metal-free, chemoselective | Scalable; suitable for sensitive substrates |

| Catalyst- and Solvent-Free with Formic Acid/Ethyl Formate | Formic acid or ethyl formate | 60 °C, 5 min to hours | Moderate to Excellent (80–97) | Simple, cost-effective, green | No catalyst or solvent needed |

化学反応の分析

Types of Reactions

N-methylsulfonyl-N-phenyl-formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitro and halogenated phenyl derivatives.

科学的研究の応用

N-methylsulfonyl-N-phenyl-formamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N-methylsulfonyl-N-phenyl-formamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural Analogues

The following table compares structural features of N-(Methanesulfonyl)-N-phenylformamide with related compounds from the evidence:

Key Observations :

- Electron Effects : Methanesulfonyl groups (as in the target compound) are strong electron-withdrawing groups, which increase the electrophilicity of the formamide carbonyl compared to alkyl-substituted analogs (e.g., 4d, 5p). This enhances reactivity toward nucleophilic attack .

- Steric Hindrance : Bulky substituents (e.g., naphthalen-2-ylthio in 10c, ) reduce reaction rates in substitution reactions, whereas smaller groups like methanesulfonyl may balance reactivity and steric accessibility .

Physical Properties

Melting Points and Solubility

- N-Phenylmethanesulfonamide (): Melting point = 93–97°C; high crystallinity due to hydrogen bonding from sulfonamide NH .

- N-Phenylformamide Derivatives : Generally liquids or low-melting solids (e.g., compound 17 in is a yellow oil) due to reduced hydrogen-bonding capacity compared to sulfonamides .

Spectroscopic Data

- 13C NMR :

Reactivity in Substitution Reactions

- Alkyl-Substituted Formamides (e.g., 4d, 5p): Bromo or iodo substituents enable nucleophilic substitutions (e.g., with amines in to form diamines) .

- Sulfonamide Derivatives : Methanesulfonyl groups stabilize negative charges, making them suitable for elimination reactions or as leaving groups in specialized conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Methanesulfonyl)-N-phenylformamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting aniline derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature for 2–4 hours .

- Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Use stoichiometric excess of methanesulfonyl chloride (1.2–1.5 eq) to drive the reaction to completion. Purification via column chromatography (ethyl acetate/hexane) yields >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : H and C NMR identify sulfonamide protons (δ 3.0–3.5 ppm for CHSO) and formamide carbonyl (δ 160–165 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 213 [M+H]) confirm molecular weight. Fragmentation patterns validate the sulfonamide group .

- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm) and C=O (~1680 cm) bonds .

Q. How should this compound be stored to ensure stability?

- Storage Guidelines : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N). Avoid moisture to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for sulfonamide derivatives?

- Approach : Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation). For example, Hirshfeld surface analysis clarifies hydrogen bonding and π-stacking interactions in crystal structures .

- Case Study : Discrepancies in C NMR data for similar compounds were resolved by comparing solvent effects (DMSO vs. CDCl) .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

- Mechanism : Competing reactions, such as over-sulfonylation or N-chlorination, may occur if methanesulfonyl chloride is added too rapidly. For example, N-methyl-diethanolamine reacts with methanesulfonyl chloride to form chlorinated byproducts via azonia ion intermediates .

- Mitigation : Use dropwise addition of methanesulfonyl chloride and monitor reaction progress via TLC .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Tools : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes) .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How does this compound degrade under environmental or physiological conditions?

- Degradation Pathways : Hydrolysis of the sulfonamide group in acidic/basic media generates phenylformamide and methanesulfonic acid. Photodegradation studies under UV light (λ = 254 nm) show a half-life of ~48 hours .

- Analytical Methods : High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。